Methyl 2-bromo-3-(trifluoromethyl)isonicotinate
CAS No.: 1227581-49-8
Cat. No.: VC2756510
Molecular Formula: C8H5BrF3NO2
Molecular Weight: 284.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227581-49-8 |
|---|---|
| Molecular Formula | C8H5BrF3NO2 |
| Molecular Weight | 284.03 g/mol |
| IUPAC Name | methyl 2-bromo-3-(trifluoromethyl)pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C8H5BrF3NO2/c1-15-7(14)4-2-3-13-6(9)5(4)8(10,11)12/h2-3H,1H3 |
| Standard InChI Key | QGHKMDGQAHAQHR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=NC=C1)Br)C(F)(F)F |
| Canonical SMILES | COC(=O)C1=C(C(=NC=C1)Br)C(F)(F)F |
Introduction
Physical and Chemical Properties
Methyl 2-bromo-3-(trifluoromethyl)isonicotinate is a derivative of isonicotinic acid with a molecular formula of C8H5BrF3NO2 and a molecular weight of 284.03 g/mol . It features a bromine atom at the 2-position and a trifluoromethyl group at the 3-position of the pyridine ring. This structural arrangement contributes to its distinct chemical behavior and reactivity profile. The compound is typically observed as a white to off-white solid at room temperature.
The key physical and chemical properties of Methyl 2-bromo-3-(trifluoromethyl)isonicotinate are summarized in Table 1.
Table 1: Physical and Chemical Properties of Methyl 2-bromo-3-(trifluoromethyl)isonicotinate
| Property | Value |
|---|---|
| CAS Number | 1227581-49-8 |
| Molecular Formula | C8H5BrF3NO2 |
| Molecular Weight | 284.03 g/mol |
| Physical State | White to off-white solid |
| Density | Not available in search results |
| Melting Point | Not available in search results |
| Boiling Point | Not available in search results |
| Solubility | Typically soluble in organic solvents such as ethyl acetate, dichloromethane, and methanol |
The presence of the trifluoromethyl group in the compound significantly enhances its lipophilicity, which is an important characteristic for its applications in medicinal chemistry and drug development. This property allows the molecule to cross cell membranes more efficiently, potentially improving its bioavailability and interaction with cellular targets.
Chemical Reactivity
Methyl 2-bromo-3-(trifluoromethyl)isonicotinate exhibits diverse chemical reactivity, primarily due to the presence of its functional groups: the bromine atom, trifluoromethyl group, and ester functionality. These structural features enable the compound to participate in various chemical transformations of interest to synthetic chemists and researchers.
The compound undergoes several types of chemical reactions, including:
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Substitution reactions: The bromine atom at the 2-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.
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Coupling reactions: Methyl 2-bromo-3-(trifluoromethyl)isonicotinate can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with boronic acids. These reactions typically employ palladium catalysts and bases such as potassium carbonate. This reactivity is particularly valuable for the synthesis of complex molecular structures and pharmaceutical intermediates.
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Ester modifications: The methyl ester group can undergo hydrolysis, transesterification, or reduction reactions, providing additional sites for chemical diversification.
The trifluoromethyl group, while generally stable, contributes to the electron-deficient nature of the pyridine ring, influencing the reactivity patterns of the molecule and potentially enhancing the electrophilicity of certain positions on the ring.
Applications in Medicinal Chemistry
Methyl 2-bromo-3-(trifluoromethyl)isonicotinate has significant applications in medicinal chemistry, primarily as a building block for the development of potential therapeutic agents. The compound's structural features make it valuable for designing molecules with specific pharmacological properties.
The applications in medicinal chemistry include:
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Development of anticancer agents: The compound serves as a precursor for synthesizing molecules that target cancer-related biological pathways. The presence of the trifluoromethyl group enhances lipophilicity, which may improve cellular penetration of the resulting drug candidates.
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Antimicrobial agent development: Methyl 2-bromo-3-(trifluoromethyl)isonicotinate has been explored for its potential in creating new antimicrobial compounds. The halogenated pyridine scaffold is found in several existing antimicrobial agents, suggesting that derivatives of this compound may exhibit similar properties.
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Drug metabolism studies: The compound's interaction with cytochrome P450 enzymes makes it relevant for understanding drug metabolism and pharmacokinetics. This knowledge is crucial for predicting how potential drug candidates might behave in the body.
The trifluoromethyl group is particularly important in medicinal chemistry because it can enhance a molecule's metabolic stability, increase its lipophilicity, and alter its binding affinity to biological targets. These properties are highly desirable in drug development, explaining the interest in compounds like Methyl 2-bromo-3-(trifluoromethyl)isonicotinate as synthetic intermediates.
Applications in Materials Science
Beyond medicinal chemistry, Methyl 2-bromo-3-(trifluoromethyl)isonicotinate finds applications in materials science, particularly in the development of advanced functional materials. The fluorinated and halogenated nature of the compound contributes to unique properties in the resulting materials.
Key applications in materials science include:
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Synthesis of fluorinated polymers: The compound can be incorporated into polymer structures to introduce fluorine-containing segments, which can enhance properties such as chemical resistance, thermal stability, and hydrophobicity.
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Development of liquid crystals: Methyl 2-bromo-3-(trifluoromethyl)isonicotinate has been utilized in the synthesis of liquid crystalline materials, which have applications in display technologies and optical devices. The rigid pyridine core combined with the trifluoromethyl group can contribute to the molecular organization necessary for liquid crystalline behavior.
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Electronic materials: Fluorinated heterocyclic compounds are increasingly important in the development of electronic materials, including organic semiconductors and photovoltaic components. The electron-withdrawing properties of the trifluoromethyl group can influence the electronic characteristics of the resulting materials.
The versatility of Methyl 2-bromo-3-(trifluoromethyl)isonicotinate in materials applications stems from its ability to be incorporated into larger molecular structures while imparting unique properties derived from its fluorinated and brominated functional groups.
Comparison with Related Compounds
Methyl 2-bromo-3-(trifluoromethyl)isonicotinate belongs to a family of halogenated pyridine derivatives, each with distinct properties and applications. Comparing this compound with structurally similar molecules provides insight into the significance of specific functional groups and their positioning.
Table 2: Comparison of Methyl 2-bromo-3-(trifluoromethyl)isonicotinate with Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | CAS Number |
|---|---|---|---|---|
| Methyl 2-bromo-3-(trifluoromethyl)isonicotinate | C8H5BrF3NO2 | 284.03 | Br at position 2, CF3 at position 3 | 1227581-49-8 |
| Methyl 2-Bromo-3-fluoroisonicotinate | C7H5BrFNO2 | 234.02 | F instead of CF3 at position 3 | 1214385-66-6 |
| Methyl 2-Bromo-6-(trifluoromethyl)nicotinate | C8H5BrF3NO2 | 284.03 | CF3 at position 6 instead of position 3 | 144740-56-7 |
| Methyl 2-bromo-3-methylisonicotinate | C8H8BrNO2 | 230.06 | CH3 instead of CF3 at position 3 | 1227580-45-1 |
| 2-amino-3-bromoisonicotinic acid methyl ester | Not specified in search results | Not specified in search results | NH2 instead of Br at position 2, no CF3 group | Not specified in search results |
These structural variations significantly impact the chemical, physical, and biological properties of these compounds:
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The replacement of the trifluoromethyl group with a single fluorine atom (as in Methyl 2-Bromo-3-fluoroisonicotinate) reduces the molecular weight and likely affects the lipophilicity and metabolic stability .
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Changing the position of the trifluoromethyl group from position 3 to position 6 (as in Methyl 2-Bromo-6-(trifluoromethyl)nicotinate) alters the electronic distribution across the pyridine ring, potentially affecting reactivity patterns and binding interactions with biological targets .
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Substituting the trifluoromethyl group with a methyl group (as in Methyl 2-bromo-3-methylisonicotinate) significantly changes the electronic properties and lipophilicity of the molecule .
These comparisons highlight how subtle structural changes can lead to substantial differences in chemical reactivity, biological activity, and potential applications of these compounds. This structure-activity relationship is crucial for the rational design of new chemical entities with tailored properties for specific applications.
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